![molecular formula C13H13BrN2 B1479289 4-Bromo-6-(1-phenylpropyl)pyrimidine CAS No. 2091635-85-5](/img/structure/B1479289.png)
4-Bromo-6-(1-phenylpropyl)pyrimidine
Overview
Description
Synthesis Analysis
Pyrimidine synthesis involves various methods. An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular formula of 4-Bromo-6-(1-phenylpropyl)pyrimidine is C15H14BrN3. The molecular weight is 277.16 g/mol.Chemical Reactions Analysis
Pyrimidine reactions involve various processes. A Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Scientific Research Applications
Anti-Infectives
Pyrimidines have been used in the development of anti-infective drugs . The pyrimidine core structure can be modified to target specific pathogens, making it a versatile scaffold for the development of new anti-infective agents.
Anticancer Therapeutics
Pyrimidines have also had a major impact in the field of anticancer therapeutics . The ability to modify the pyrimidine core structure allows for the development of drugs that can target specific cancer cells, potentially leading to more effective treatments.
Immunology and Immuno-Oncology
In the field of immunology and immuno-oncology, pyrimidines have been used to develop drugs that can modulate the immune response . This can be particularly useful in the treatment of diseases where the immune system plays a key role, such as autoimmune diseases and certain types of cancer.
Neurological Disorders
Pyrimidines have been used in the treatment of various neurological disorders . The ability to modify the pyrimidine core structure allows for the development of drugs that can target specific neurological pathways, potentially leading to more effective treatments.
Chronic Pain Management
Pyrimidines have been used in the management of chronic pain . Certain modifications to the pyrimidine core structure can result in compounds with analgesic properties .
Diabetes Mellitus
In the field of diabetes mellitus, pyrimidines have been used to develop drugs that can help regulate blood sugar levels . The ability to modify the pyrimidine core structure allows for the development of drugs that can target specific pathways involved in glucose metabolism.
properties
IUPAC Name |
4-bromo-6-(1-phenylpropyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-2-11(10-6-4-3-5-7-10)12-8-13(14)16-9-15-12/h3-9,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZZIKSDUXSJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(1-phenylpropyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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